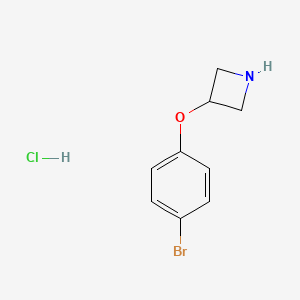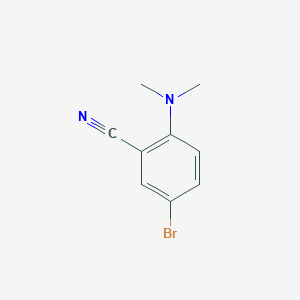![molecular formula C10H17NO4 B1445632 叔丁基3-羟基-1-氧杂-6-氮杂螺[3.3]庚烷-6-羧酸酯 CAS No. 1349199-63-8](/img/structure/B1445632.png)
叔丁基3-羟基-1-氧杂-6-氮杂螺[3.3]庚烷-6-羧酸酯
描述
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic building block that is part of a series of advanced angular [3.3]heptanes . It has the empirical formula C10H17NO4 and a molecular weight of 215.25 .
Synthesis Analysis
This compound is part of a series of advanced angular [3.3]heptanes developed by Carreira and coworkers . The synthesis of these novel highly functionalized building blocks expands the Azaspiro [3.3]heptane family .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate can be represented by the SMILES stringOC1C2 (CN (C (OC (C) (C)C)=O)C2)OC1 . The InChI representation is 1S/C10H17NO4/c1-9 (2,3)15-8 (13)11-5-10 (6-11)7 (12)4-14-10/h7,12H,4-6H2,1-3H3 . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature and should be stored at 2-8°C . It does not have a flash point .科学研究应用
叔丁基3-羟基-1-氧杂-6-氮杂螺[3.3]庚烷-6-羧酸酯应用的综合分析
螺环化合物的合成: 叔丁基3-羟基-1-氧杂-6-氮杂螺[3.3]庚烷-6-羧酸酯在合成高级角状[3.3]庚烷中用作螺环构建块 。这些螺环化合物在药物化学中具有价值,因为它们的三维结构可以显着影响药物的生物活性及选择性。
中枢神经系统穿透型CXCR2拮抗剂的开发: 该化合物用于合成中枢神经系统(CNS)穿透型CXCR2拮抗剂 。这些拮抗剂正在被研究,用于潜在治疗中枢神经系统脱髓鞘疾病,为管理多发性硬化症等疾病提供了一种新方法。
获取与哌啶互补的化学空间: 该化合物为获取与哌啶环系统互补的化学空间的新型化合物提供了一个方便的切入点 。这对于发现具有独特药理特征的新药特别有用。
创建高度官能化的构建块: 它是为扩展氮杂螺庚烷家族而开发的一系列高度官能化的构建块的一部分 。这些构建块可以被选择性地衍生,以创建各种具有潜在治疗应用的新型化合物。
新型螺环配体的合成: 研究人员使用叔丁基3-羟基-1-氧杂-6-氮杂螺[3.3]庚烷-6-羧酸酯合成新型螺环配体 。这些配体可以结合各种受体和酶,从而开发出具有改善疗效和安全性特征的新药。
三维药效团的探索: 该化合物有助于探索三维药效团 。药效团是药物分子负责其药理活性的分子框架,这种探索对于药物设计和发现至关重要。
化学修饰以实现靶向药物递送: 由于其反应位点,该化合物可以进行化学修饰以创建前药或适合靶向药物递送的化合物 。这种应用对于提高药物的治疗指数具有重要意义。
分子多样性研究: 最后,叔丁基3-羟基-1-氧杂-6-氮杂螺[3.3]庚烷-6-羧酸酯有助于分子多样性研究 。它有助于生成可以筛选各种生物活性的化合物库,从而加速药物发现过程。
安全和危害
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . The precautionary statements P301 + P310 + P330 advise that if swallowed, one should immediately call a poison center or doctor, and rinse mouth .
未来方向
As a spirocyclic building block, Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate has potential applications in the synthesis of novel pharmaceuticals . Its use in the development of CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating conditions represents one such application .
生化分析
Biochemical Properties
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions .
Cellular Effects
The effects of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound can modulate the expression of genes associated with these pathways, leading to changes in cellular metabolism and function . For example, in certain cell lines, the compound has been found to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target molecule’s function. For instance, the compound has been shown to inhibit the activity of certain proteases by binding to their active sites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
The effects of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate can change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . For example, prolonged exposure to the compound can lead to sustained upregulation of antioxidant enzymes, providing long-term protection against oxidative stress .
Dosage Effects in Animal Models
In animal models, the effects of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate vary with different dosages. At low doses, the compound has been found to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have also been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced .
Metabolic Pathways
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound’s metabolism can lead to the production of reactive oxygen species (ROS), which can affect cellular redox balance and signaling pathways . Additionally, the compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid (TCA) cycle .
Transport and Distribution
The transport and distribution of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, such as albumin, which facilitates its distribution to different cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function, as it can interact with various biomolecules in different cellular compartments .
Subcellular Localization
The subcellular localization of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, the compound can be directed to the mitochondria, where it can modulate mitochondrial function and metabolism . Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins . These subcellular interactions are essential for the compound’s overall biochemical activity and effects on cellular function .
属性
IUPAC Name |
tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h7,12H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOBAHLWARETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857215 | |
| Record name | tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349199-63-8 | |
| Record name | 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349199-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1349199-63-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445549.png)

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride](/img/structure/B1445552.png)
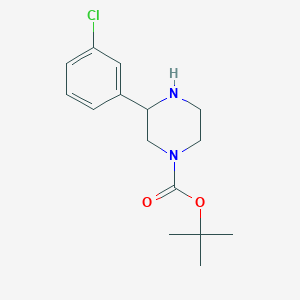


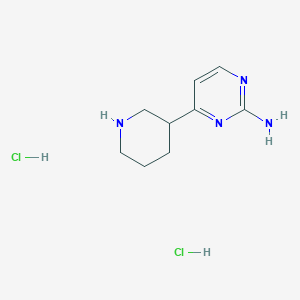
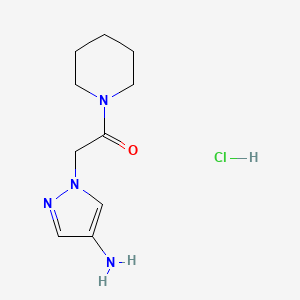
![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1445564.png)
![Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1445565.png)
